(4S)-1-Boc-4-methylthiol-L-proline
Overview
Description
(4S)-1-Boc-4-methylthiol-L-proline is a useful research compound. Its molecular formula is C11H19NO4S and its molecular weight is 261.34 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Modification
Peptide Synthesis : (4S)-1-Boc-4-methylthiol-L-proline is used in peptide synthesis. For example, Demange et al. (1998) discussed the synthesis of Boc- cis -4-fluoro-L-proline and 4-difluoro-L-proline, which are usable in classical peptide synthesis. These compounds were obtained from trans -4-hydroxy-L-proline methyl ester (Demange, Ménez, & Dugave, 1998).
Pharmaceutical Synthesis : It has been utilized in the synthesis of pharmaceuticals. Kim et al. (2008) described its use in the development of a large-scale synthesis of cis-LC15-0133 Tartrate, a potent dipeptidyl peptidase IV inhibitor (Kim, Kim, Lee, & Shin, 2008).
Conformational Studies : Torbeev et al. (2012) explored the cis-trans prolyl peptide bond equilibrium in derivatives of α-methyl-L-proline, such as N-Boc-protected α-methyl-L-proline, to understand the conformationally constraining properties of these compounds (Torbeev, Fumi, Ebert, Schweizer, & Hilvert, 2012).
Application in Medical Research
Radiotracer Development : Hamacher (1999) developed a radiosynthesis of n.c.a. (2S,4R)-4-[18F]fluoroproline and its diastereomer for clinical purposes in a remote controlled system, indicating its potential use in medical imaging (Hamacher, 1999).
Enzymatic Synthesis : Hanson et al. (2011) discussed an efficient biocatalytic method for converting L-ornithine to N-Boc-5-hydroxy-L-proline, which is a key intermediate for the synthesis of saxagliptin, a diabetes medication (Hanson, Johnston, Goldberg, Parker, & Patel, 2011).
Chemical Properties and Analysis
Chiral Separation : Zhao and Pritts (2007) developed high-performance liquid chromatography methods for the chiral separation of proline derivatives like Boc-proline, which are crucial in pharmaceutical compound synthesis (Zhao & Pritts, 2007).
Conformational Analysis : Gkikas et al. (2011) synthesized well-defined poly(l-proline) homopolymers using Boc-protected l-proline, illustrating the importance of this compound in polymer chemistry (Gkikas, Iatrou, Thomaidis, Alexandridis, & Hadjichristidis, 2011).
Peptide Analog Synthesis : Sufrin et al. (2009) reported an improved synthesis of 4, 4-difluoro-L-proline, a key step in preparing peptide analogs, which can include the use of Boc-4-hydroxy-L-proline (Sufrin, Balasubramanian, Vora, & Marshall, 2009).
Properties
IUPAC Name |
(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-methylsulfanylpyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4S/c1-11(2,3)16-10(15)12-6-7(17-4)5-8(12)9(13)14/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHCMXYJFNBXJJ-YUMQZZPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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